1-(Chloromethyl)-3-methoxy-2-(trifluoromethyl)benzene
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Overview
Description
1-(Chloromethyl)-3-methoxy-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H8ClF3O. This compound is characterized by the presence of a chloromethyl group, a methoxy group, and a trifluoromethyl group attached to a benzene ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-3-methoxy-2-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the chloromethylation of 3-methoxy-2-(trifluoromethyl)benzene using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-3-methoxy-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction: The trifluoromethyl group is relatively inert to reduction, but the benzene ring can undergo hydrogenation under catalytic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, ammonia, or thiourea in aqueous or alcoholic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Major Products Formed:
Nucleophilic Substitution: Formation of 1-(hydroxymethyl)-3-methoxy-2-(trifluoromethyl)benzene, 1-(aminomethyl)-3-methoxy-2-(trifluoromethyl)benzene, or 1-(thiomethyl)-3-methoxy-2-(trifluoromethyl)benzene.
Oxidation: Formation of 3-methoxy-2-(trifluoromethyl)benzaldehyde or 3-methoxy-2-(trifluoromethyl)benzoic acid.
Reduction: Formation of 1-(chloromethyl)-3-methoxy-2-(trifluoromethyl)cyclohexane.
Scientific Research Applications
1-(Chloromethyl)-3-methoxy-2-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the synthesis of drug candidates with improved pharmacokinetic properties due to the presence of the trifluoromethyl group.
Industry: Utilized in the production of specialty chemicals, including solvents, coatings, and polymers.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-3-methoxy-2-(trifluoromethyl)benzene depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, improving its bioavailability and efficacy.
Comparison with Similar Compounds
- 1-(Chloromethyl)-4-(trifluoromethoxy)benzene
- 1-(Chloromethyl)-3-(trifluoromethyl)benzene
- 1-(Chloromethyl)-2-(trifluoromethyl)benzene
Comparison: 1-(Chloromethyl)-3-methoxy-2-(trifluoromethyl)benzene is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C9H8ClF3O |
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Molecular Weight |
224.61 g/mol |
IUPAC Name |
1-(chloromethyl)-3-methoxy-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8ClF3O/c1-14-7-4-2-3-6(5-10)8(7)9(11,12)13/h2-4H,5H2,1H3 |
InChI Key |
MZTJHWKWCSIFMX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1C(F)(F)F)CCl |
Origin of Product |
United States |
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